Vialox Peptide(Pentapeptide-3)
Overview
Description
Pentapeptide-3 (acetate), also known as Glycyl-L-prolyl-L-arginyl-L-prolyl-L-alaninamide acetate, is a synthetic peptide with the sequence Gly-Pro-Arg-Pro-Ala-NH2. It is commonly used in the cosmetic industry for its anti-aging properties. This peptide is derived from the venom of the temple viper (Tropidolaemus wagleri) and acts as an antagonist of nicotinic acetylcholine receptors .
Mechanism of Action
Target of Action
Vialox Peptide, also known as Pentapeptide-3, primarily targets the acetylcholine receptors (AChR) located on the post-synaptic membrane of muscle cells . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, leading to muscle contraction .
Mode of Action
Vialox Peptide acts as a competitive antagonist of acetylcholine (ACh), blocking the membrane’s receptors and leaving a curare-like effect . By mimicking the action of curare at the post-synaptic membrane, it blocks signal transfer from neurons to muscles, functioning as a neuromuscular blocking agent . This is similar to the action of Botox, but Vialox Peptide is used in topical applications .
Biochemical Pathways
The primary biochemical pathway affected by Vialox Peptide involves the inhibition of acetylcholine receptors (AChR) . By blocking these receptors, sodium channels remain closed, inhibiting the release of sodium ions at the post-synaptic membrane . This prevents muscle contraction, leading to a smoothing effect on expression lines and deep wrinkles .
Result of Action
The primary result of Vialox Peptide’s action is the relaxation of facial muscles and the lessening of contractions . This leads to a smoothing effect on expression lines and deep wrinkles . It has been extensively tested and is believed to be safe for topical cosmetic applications . It is considered an effective alternative to Botox® injections for crow’s feet, forehead, and nasolabial fold expression wrinkles .
Biochemical Analysis
Biochemical Properties
Vialox Peptide acts as an acetylcholine (ACh) competitive antagonist, blocking the membrane’s receptors and leaving a curare-like effect . This action mimics the effect of curare, a natural paralytic agent used by aborigines of Central and South America . By blocking acetylcholine receptors, Vialox Peptide inhibits the release of sodium ions at the post-synaptic membrane, preventing muscle contraction .
Cellular Effects
Vialox Peptide has a significant impact on cellular processes, particularly in the context of skin cells. It smooths expression lines and deep wrinkles by relaxing facial muscles and lessening contractions . It has been extensively tested and is believed to be safe for topical cosmetic applications . It is an effective alternative to Botox® injections for crow’s feet, forehead, and nasolabial fold expression wrinkles .
Molecular Mechanism
The molecular mechanism of Vialox Peptide involves its role as an acetylcholine (ACh) competitive antagonist . By binding to acetylcholine receptors, it blocks the release of sodium ions at the post-synaptic membrane, preventing muscle contraction . This mechanism is similar to the action of Botox, but Vialox Peptide is used in topical applications .
Temporal Effects in Laboratory Settings
While specific temporal effects of Vialox Peptide in laboratory settings are not widely reported, it has been noted that the peptide has been extensively tested and is believed to be safe for topical cosmetic applications .
Dosage Effects in Animal Models
Specific dosage effects of Vialox Peptide in animal models are not widely reported. It has been noted that Vialox Peptide may potentially reduce average skin roughness by 11% and relief by 8% . These effects were observed in approximately 60% and 47% of the animal subjects examined .
Metabolic Pathways
The specific metabolic pathways that Vialox Peptide is involved in are not widely reported. Its role as an acetylcholine (ACh) competitive antagonist suggests it may interact with pathways involving acetylcholine .
Transport and Distribution
The specific transport and distribution mechanisms of Vialox Peptide within cells and tissues are not widely reported. Its role as an acetylcholine (ACh) competitive antagonist suggests it may interact with cellular components involved in acetylcholine signaling .
Subcellular Localization
The specific subcellular localization of Vialox Peptide is not widely reported. Given its role as an acetylcholine (ACh) competitive antagonist, it is likely to be localized at the post-synaptic membrane where it can interact with acetylcholine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentapeptide-3 (acetate) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid, alanine, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, proline, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (arginine, proline, and glycine).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of Pentapeptide-3 (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Pentapeptide-3 (acetate) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the proline residues, leading to the formation of hydroxyproline.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized residues.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the arginine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkylating agents for arginine.
Major Products
The major products formed from these reactions include hydroxyproline from oxidation and various substituted peptides depending on the reagents used .
Scientific Research Applications
Pentapeptide-3 (acetate) has a wide range of scientific research applications:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.
Biology: It is studied for its role in cellular signaling and receptor interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in anti-aging and skin care products.
Industry: It is widely used in the cosmetic industry for its anti-wrinkle and skin-smoothing properties.
Comparison with Similar Compounds
Similar Compounds
Acetyl Hexapeptide-8: Known as Argireline, this peptide also targets acetylcholine receptors but has a different amino acid sequence.
Dipeptide Diaminobutyroyl Benzylamide Diacetate: Known as SYN-AKE, this peptide mimics the effects of snake venom and acts as a reversible antagonist of acetylcholine receptors.
Uniqueness
Pentapeptide-3 (acetate) is unique due to its specific sequence derived from snake venom and its potent antagonistic effects on nicotinic acetylcholine receptors. This makes it particularly effective in reducing muscle contractions and smoothing wrinkles without the need for injections .
Biological Activity
Vialox Peptide, also known as Pentapeptide-3, is a synthetic peptide with significant biological activity, particularly in the fields of dermatology and cosmetic science. This article explores its mechanisms of action, biochemical properties, and clinical efficacy based on diverse research findings.
Overview of Vialox Peptide
Pentapeptide-3 is composed of five amino acids: Glycine, Proline, Arginine, Proline, and Alanine (Gly-Pro-Arg-Pro-Ala-NH2). It is derived from the venom of the temple viper (Tropidolaemus wagleri) and functions primarily as a competitive antagonist at nicotinic acetylcholine receptors (AChR) on muscle cells. This action leads to muscle relaxation, which is beneficial in reducing facial wrinkles and expression lines .
Target and Mode of Action
- Target : Vialox Peptide targets acetylcholine receptors located on the post-synaptic membrane of muscle cells.
- Mode of Action : As a competitive antagonist, it blocks acetylcholine from binding to its receptors, resulting in reduced muscle contraction. This mechanism mimics the effects of botulinum toxin but with a potentially safer profile for topical applications .
Biochemical Pathways
- The primary pathway involves inhibition of AChR activity, leading to a curare-like effect that relaxes facial muscles and reduces the appearance of wrinkles .
Cellular Effects
Vialox Peptide has been shown to significantly impact skin cells:
- Reduction in Muscle Contractions : In vitro studies indicate a 71% reduction in muscle contractions within one minute post-treatment and 58% after two hours .
- Wrinkle Reduction : Clinical studies report that after 28 days of treatment twice daily, the depth of wrinkles was reduced by 49% .
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that Vialox effectively inhibits the release of acetylcholine at neuromuscular junctions. This was observed through experiments showing decreased muscle contractions in treated samples compared to controls .
- Clinical Trials : A study involving 45 healthy subjects compared the efficacy of Vialox with other peptides like Syn-Ake and Argireline. Results indicated that Vialox outperformed these alternatives in reducing wrinkle visibility across various parameters .
- Safety Profile : Extensive testing has confirmed that Vialox is safe for topical application, with no significant adverse effects reported in clinical settings .
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWJFRMLHFQWSR-AJNGGQMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N9O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Pentapeptide-3 and how does it work?
A1: Pentapeptide-3, also known as Palmitoyl Pentapeptide-3 or Matrixyl®, is a synthetic peptide commonly used in cosmetics for its potential anti-aging effects [, , ]. It's a matrikine, meaning it's a fragment of a larger protein (collagen) that can signal cells to produce more collagen [].
Q2: How does Pentapeptide-3 interact with its target to produce its effects?
A2: While the exact mechanism is still under investigation, research suggests Pentapeptide-3 may stimulate the production of collagen types I and III, as well as other extracellular matrix (ECM) components []. This increased ECM production is thought to improve skin elasticity and reduce the appearance of wrinkles [, , ].
Q3: What is the molecular formula and weight of Pentapeptide-3?
A3: The molecular formula for Palmitoyl Pentapeptide-3 is C38H65N7O8, and its molecular weight is 739.98 g/mol.
Q4: Is there any research on the structure-activity relationship (SAR) of Pentapeptide-3?
A4: Yes, studies have investigated modifications to the Pentapeptide-3 structure. For instance, replacing lysine with arginine in a series of synthesized pentapeptides did not show significant changes in collagen and DNA biosynthesis []. Further research is needed to fully understand the impact of various structural modifications on the peptide's activity.
Q5: What is known about the stability and formulation of Pentapeptide-3?
A5: Pentapeptide-3 is often incorporated into cosmetic formulations like facial masks, essences, and creams [, , ]. Its stability in these formulations can be influenced by factors such as pH, temperature, and the presence of other ingredients. Further research is needed to fully characterize its stability profile and explore formulation strategies for optimal delivery.
Q6: Is there any research on alternative compounds or substitutes for Pentapeptide-3?
A8: While the provided research papers do not focus on alternatives to Pentapeptide-3, other peptides like Acetyl Hexapeptide-3, Palmitoyl Tetrapeptide-7, and various dipeptides and tripeptides are also being explored for their potential anti-aging benefits in cosmetic applications [, , ].
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